molecular formula C18H28N2O6 B3019670 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate CAS No. 384348-63-4

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate

Cat. No.: B3019670
CAS No.: 384348-63-4
M. Wt: 368.43
InChI Key: HBNORHXONHMUGR-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.43. The purity is usually 95%.
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Biological Activity

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The molecular formula for this compound is C15H22N2O3C_{15}H_{22}N_2O_3 with a molecular weight of approximately 278.35 g/mol. The compound features a pyrrole ring and a piperidine moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC15H22N2O3C_{15}H_{22}N_2O_3
Molecular Weight278.35 g/mol
Boiling PointPredicted ~547.4 °C
Density1.18 g/cm³
pKa2.32

Mechanisms of Biological Activity

The biological activity of this compound appears to be multifaceted, involving several mechanisms:

Oxidative Stress

Research indicates that compounds similar to oxalate can induce oxidative stress in renal cells, leading to cellular damage. In vitro studies have shown that exposure to high concentrations of oxalate can increase the production of reactive oxygen species (ROS), which is implicated in cell injury and apoptosis in renal tubular cells such as LLC-PK1 .

Mitochondrial Dysfunction

Mitochondrial dysfunction has been observed as a consequence of oxidative stress induced by oxalate. Studies demonstrate that mitochondrial changes occur alongside an imbalance in antioxidant enzyme expression, which exacerbates cellular injury . For instance, exposure to oxalate resulted in decreased levels of mitochondrial cytochrome c and increased malondialdehyde (MDA), markers indicative of oxidative damage .

Inflammatory Responses

The compound may also trigger inflammatory pathways. Elevated levels of pro-inflammatory cytokines such as interleukin (IL)-6 have been reported in response to oxalate exposure, suggesting that inflammation plays a significant role in the biological activity of this compound .

Case Studies

Several studies have explored the biological implications of compounds related to oxalate:

  • Renal Toxicity Studies : A study utilizing LLC-PK1 cells demonstrated that high concentrations of oxalate led to morphological changes and increased membrane permeability, indicating toxicity at cellular levels . The study highlighted the role of free radicals in mediating these effects.
  • Oxalate-Induced Apoptosis : In another investigation, researchers found that treatment with oxalate resulted in apoptosis in renal cells through mechanisms involving mitochondrial dysfunction and oxidative stress . This underscores the potential nephrotoxic effects associated with compounds containing oxalate.
  • Clinical Observations : Clinical studies involving patients with calcium oxalate kidney stones have shown alterations in monocyte function and mitochondrial activity, further supporting the hypothesis that oxalate contributes to renal injury through oxidative and inflammatory pathways .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-13-11-15(14(2)18(13)9-10-20-3)16(19)12-17-7-5-4-6-8-17;3-1(4)2(5)6/h11H,4-10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNORHXONHMUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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